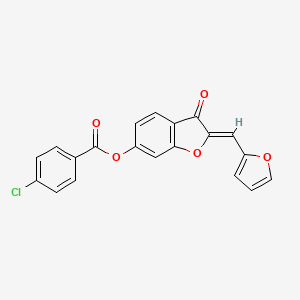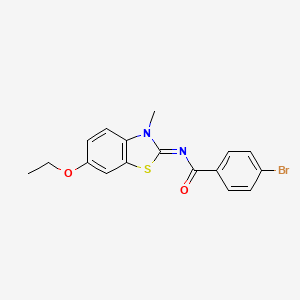![molecular formula C16H17N3O B2643709 N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide CAS No. 2034433-98-0](/img/structure/B2643709.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-([2,4’-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide” is a complex organic compound. It contains a bipyridine moiety, which is a type of heterocyclic compound consisting of two pyridine rings . Bipyridines are known for their applications in supramolecular chemistry, including systems that exhibit controlled switching, rotational motion, and potential for data storage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bipyridinium compounds are typically synthesized using commercially or readily available starting compounds and their direct N-alkylation .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the bipyridine moiety and the cyclopropylacetamide group. Bipyridines can exist in different forms depending on the mutual orientation of the pyridine rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. Bipyridinium compounds are known for their electrochemical properties, which are often harnessed in their reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Bipyridinium compounds are known for their unique properties, including their electrochemical properties .
科学的研究の応用
Biologically Active Molecules
Bipyridine derivatives are used as fundamental components in biologically active molecules . They can be used in the synthesis of various pharmaceuticals and other biologically active compounds.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives serve as ligands in transition-metal catalysis . They can strongly coordinate with metal centers, which is a crucial property in many catalytic processes.
Photosensitizers
Bipyridine derivatives are used as photosensitizers . They can absorb light and transfer the energy to other molecules, which is useful in various photochemical processes.
Viologens
Bipyridine derivatives are used in the synthesis of viologens . Viologens are a type of organic compound that can undergo reversible redox reactions, making them useful in electrochromic devices and other applications.
Supramolecular Structures
Bipyridine derivatives are used in the construction of supramolecular structures . These structures have potential applications in nanotechnology and materials science.
Synthesis of Conjugated Oligomers
The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra.
Metal-Organic Frameworks (MOFs)
A novel pyridine-containing metal-organic framework (MOF) was directly carbonized at different temperatures to produce nitrogen-doped porous carbons (NPCs) . This process could potentially be applied to the compound .
Electrochemical Devices
The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .
作用機序
将来の方向性
特性
IUPAC Name |
2-cyclopropyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(10-12-1-2-12)19-11-13-3-8-18-15(9-13)14-4-6-17-7-5-14/h3-9,12H,1-2,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIOBZNDYOIXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


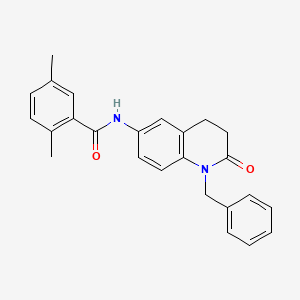
![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2643632.png)

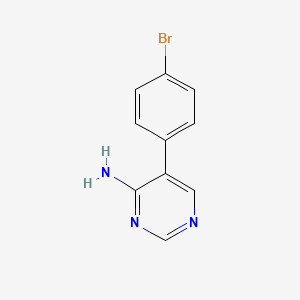

![4-Oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B2643636.png)
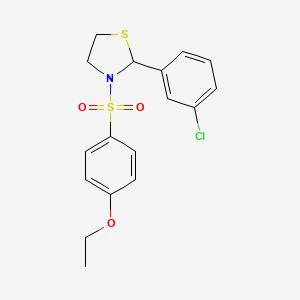
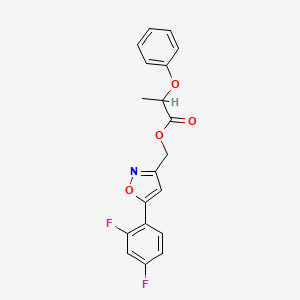
![3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2643642.png)
![Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2643643.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2643645.png)
